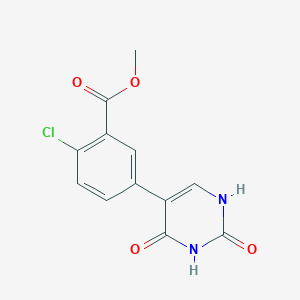
(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95% (2,4-DHTFP) is a novel synthetic compound with potential applications in scientific research. It is a derivative of pyrimidine and has a molecular weight of 308.37 g/mol. The compound has a unique structure that makes it a useful tool for studying the biological activity of pyrimidines. In addition, it has been used in a variety of laboratory experiments, including those involving the synthesis of other compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. In
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95% is not well understood. However, it is believed that it binds to certain proteins and enzymes, which then affect the activity of these molecules. In particular, it has been suggested that the compound binds to certain enzymes involved in the metabolism of drugs, and thus affects the rate at which drugs are metabolized.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95% are not well understood. However, it has been suggested that the compound may have an effect on the metabolism of drugs, as well as on the activity of certain enzymes. In addition, it has been suggested that the compound may have an effect on the structure and function of proteins and other biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95% in laboratory experiments is that it is a highly stable compound, and thus can be used in a variety of experiments. In addition, it is relatively easy to synthesize, and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and thus may not be suitable for certain experiments. In addition, it is not very reactive, and thus may not be suitable for certain reactions.
Future Directions
There are a number of potential future directions for the use of (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95% in scientific research. For example, it could be used in the study of the structure and function of proteins and other biological molecules, as well as in the study of enzyme-catalyzed reactions and drug metabolism. In addition, it could be used in the synthesis of other compounds, such as 3-trifluoromethylphenylpyrimidine and 4-methoxy-3-trifluoromethylphenylpyrimidine. Finally, it could be used in the development of new drugs and therapies.
Synthesis Methods
(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95% is synthesized by a method known as the “Friedel-Crafts alkylation”. This method involves the reaction of a pyrimidine derivative with a substituted benzene ring. The reaction is carried out in the presence of an acid catalyst, such as aluminum chloride or sulfuric acid, and a suitable solvent. The reaction yields a compound that contains two nitrogen atoms and two carbon atoms, with a molecular weight of 308.37 g/mol.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine, 95% has been used in a variety of scientific research applications. It has been used to study the biological activity of pyrimidines, as well as to study enzyme-catalyzed reactions and drug metabolism. It has also been used in the synthesis of other compounds, such as 3-trifluoromethylphenylpyrimidine and 4-methoxy-3-trifluoromethylphenylpyrimidine. In addition, it has been used in the study of the structure and function of proteins and other biological molecules.
properties
IUPAC Name |
5-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-3-2-6(4-8(9)12(13,14)15)7-5-16-11(19)17-10(7)18/h2-5H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXKHDHGWOYBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386003.png)









